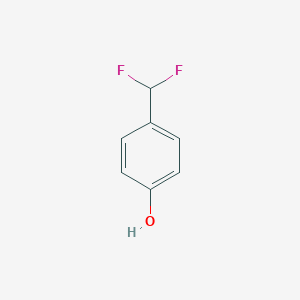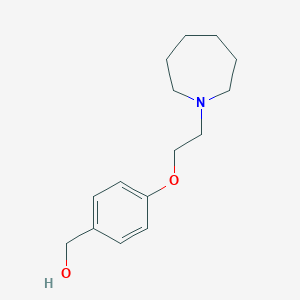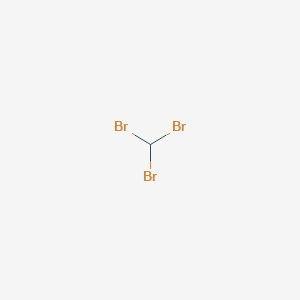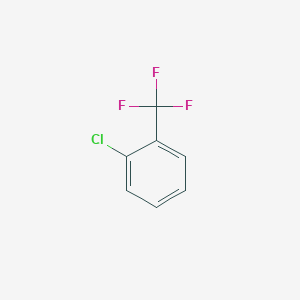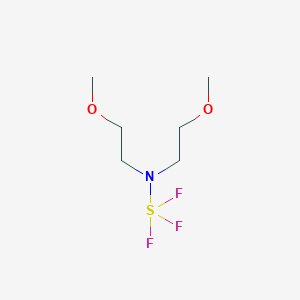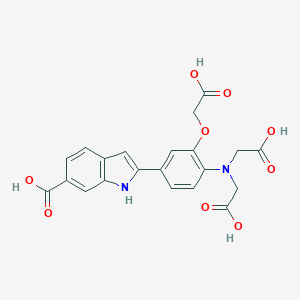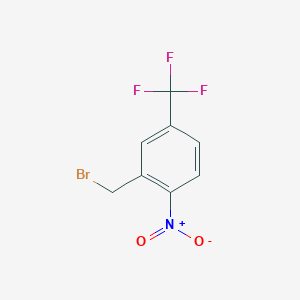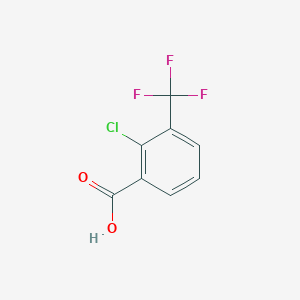
4-氨基苯硼酸盐酸盐
描述
4-Aminophenylboronic Acid is a compound used in the discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents . It can be used to prepare the modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .
Synthesis Analysis
Boronic acids are increasingly utilized in diverse areas of research. The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .Molecular Structure Analysis
The molecular formula of 4-Aminophenylboronic acid hydrochloride is C6H9BClNO2 . The structure of this compound includes an aminobenzene moiety .Chemical Reactions Analysis
4-Aminophenylboronic acid hydrochloride can be used to prepare the modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It can also be used to prepare the modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .Physical And Chemical Properties Analysis
The molecular weight of 4-Aminophenylboronic acid hydrochloride is 173.41 g/mol . The compound is a powder with a melting point of 195-200 °C .科学研究应用
Sugar Sensor
4-Aminophenylboronic acid hydrochloride can be used to prepare a modified reduced graphene composite material that acts as a sugar sensor. This sensor can detect analytes in fruit juice .
Detection of NADH and H2O2
This compound can also be used to prepare a modified carbon electrode adsorbed with aminophenol. This electrode can be used for the detection of NADH and H2O2 .
Detection of Ascorbic Acid
Another application of 4-Aminophenylboronic acid hydrochloride is in the preparation of a boron, nitrogen, and sulfur-doped carbon dot sensor . This sensor can be used for the detection of ascorbic acid .
Catalyst in Organic Reactions
As a ligand for transition metal complexes , 4-Aminophenylboronic acid hydrochloride can participate in organic reaction processes, such as boronic acid esterification reactions .
Preparation of Chromen-4-Ones
This compound can be used as a reactant for the preparation of chromen-4-ones , which are known to be DNA-dependent protein kinase inhibitors .
Synthesis of Other Boronic Acids
4-Aminophenylboronic acid hydrochloride can also be used in the synthesis of other boronic acids, such as 4-Aminophenylboronic acid pinacol ester and 4-Nitrophenylboronic acid .
安全和危害
未来方向
As a new member of the nanomaterial family, carbon dots (CDs) have the advantages of photoluminescence, easy surface functionalization modification, simple preparation, low toxicity, low side effects, and lower probability to develop resistance, showing great antibacterial and antiviral potential . This suggests that 4-Aminophenylboronic acid hydrochloride, which can be used to prepare CDs, may have promising applications in the future.
属性
IUPAC Name |
(4-aminophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYGJJSFMOVYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370394 | |
| Record name | 4-Aminophenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenylboronic acid hydrochloride | |
CAS RN |
80460-73-7 | |
| Record name | 4-Aminophenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminophenyl)boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating 4-aminophenylboronic acid hydrochloride into carbon nanodots (C-dots) influence their antiviral properties?
A1: Research suggests that C-dots synthesized using 4-aminophenylboronic acid hydrochloride (4-AB/C-dots) exhibit significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). [] This is in contrast to C-dots synthesized from phenylboronic acid (lacking the amine group), which show no antiviral effect. [] While the exact mechanism is still under investigation, the presence of the amine group in 4-AB/C-dots is thought to be crucial for their interaction with either the virus itself or cellular components involved in viral entry. [] This interaction effectively inhibits HSV-1 infection at very low concentrations. []
Q2: Can 4-aminophenylboronic acid hydrochloride be utilized to develop dual-mode sensors, and what advantages does this approach offer?
A2: Yes, 4-aminophenylboronic acid hydrochloride serves as a precursor for synthesizing B, N, S-co-doped carbon dots (BNS-CDs) via a one-step hydrothermal method. [] These BNS-CDs function as colorimetric and fluorescent dual-mode sensors for detecting Fe3+ ions. [] The dual-mode detection offers several advantages:
- Sensitivity: The BNS-CDs exhibit high sensitivity to Fe3+ ions, enabling detection in the micromolar range. []
- Visual Detection: A key advantage is the sensor's ability to visually signal the presence of Fe3+ ions through a distinct color change from red to blue under natural light, eliminating the need for specialized equipment like UV lamps. []
- Biocompatibility: The BNS-CDs demonstrate good biocompatibility, making them suitable for detecting Fe3+ ions in complex biological samples like living cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



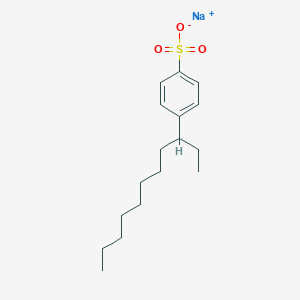
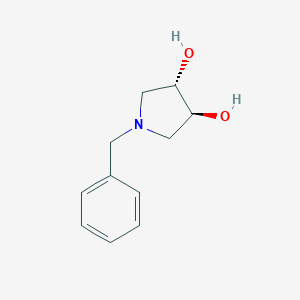
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
